tert-Butyl (4-(benzylamino)cyclohexyl)carbamate
Description
tert-Butyl (4-(benzylamino)cyclohexyl)carbamate is a carbamate-protected cyclohexylamine derivative featuring a benzylamino substituent at the 4-position of the cyclohexyl ring and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and heterocyclic therapeutics. Its Boc group enhances stability during synthetic processes, while the benzylamino moiety contributes to nucleophilic reactivity, enabling further functionalization (e.g., coupling with pyrimidine or purine derivatives) .
Properties
IUPAC Name |
tert-butyl N-[4-(benzylamino)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-16-11-9-15(10-12-16)19-13-14-7-5-4-6-8-14/h4-8,15-16,19H,9-13H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLUWOBLCVPXBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate typically involves the reaction of 4-(benzylamino)cyclohexanol with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(benzylamino)cyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to amines.
Substitution: Formation of substituted benzylamino derivatives.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : tert-Butyl (4-(benzylamino)cyclohexyl)carbamate serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its stability and reactivity.
- Chemical Reactions : The compound undergoes several types of chemical reactions, including oxidation, reduction, and nucleophilic substitution, allowing for the derivation of various functionalized derivatives that can be utilized in further synthetic applications.
Biology
- Biological Activity : Research indicates that this compound exhibits significant biological activity. It has been studied for its potential effects on cellular processes and enzyme functions, making it a candidate for biochemical assays aimed at understanding its interactions with biological targets.
- Therapeutic Potential : Ongoing studies are exploring its potential therapeutic applications, particularly in oncology and other disease contexts. Its ability to interact with specific molecular targets suggests it may modulate enzyme activity or receptor signaling pathways.
Medicine
- Drug Development : The compound is being investigated as a drug candidate due to its promising biological activity. Its structural characteristics may contribute to its efficacy in targeting specific diseases, making it relevant in pharmaceutical research .
- Synthetic Intermediates : In the pharmaceutical industry, this compound is used as an intermediate in the production of various drugs, highlighting its importance in medicinal chemistry.
Industrial Applications
- Fine Chemicals Production : The compound's stability and reactivity make it suitable for various industrial processes where it acts as an intermediate in the manufacture of fine chemicals and pharmaceuticals.
In a study assessing the biological activity of this compound, researchers evaluated its effects on cancer cell lines. The compound showed promising results in inhibiting cell proliferation, suggesting potential anti-cancer properties. Further investigations are needed to elucidate the exact mechanisms involved.
Case Study 2: Synthetic Applications
A synthetic route involving this compound was utilized to develop new derivatives with enhanced pharmacological profiles. By modifying the benzylamine group, researchers were able to create compounds with improved solubility and bioavailability.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or altering the conformation of the target molecules.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₈H₂₇N₂O₂
- Molecular Weight : 303.42 g/mol
- Structural Features: Cyclohexyl backbone with stereochemical flexibility (cis/trans isomerism possible). Benzylamino group (–NH–CH₂C₆H₅) for nucleophilic substitution or hydrogen bonding. Boc group (–OC(O)C(CH₃)₃) for amine protection and improved solubility in organic solvents.
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogues and their distinguishing features:
Stereochemical and Functional Group Impacts
- Benzylamino vs. Bromobenzylamino: The bromine in the 2-bromobenzyl derivative (383.32 g/mol) increases molecular weight and introduces steric hindrance, favoring Suzuki-Miyaura couplings . In contrast, the unsubstituted benzyl group in the parent compound facilitates faster nucleophilic substitutions .
- Hydroxymethyl vs. Benzylamino: The hydroxymethyl analogue (227.30 g/mol) exhibits higher polarity (logP ~1.2 vs. ~3.5 for benzylamino), enhancing solubility in polar solvents like ethanol or water .
- Heteroaromatic Substitutents : Pyrimidinyl and quinazolinyl groups (e.g., 321.42 g/mol and 342.44 g/mol) introduce planar aromatic systems, enabling interactions with biological targets (e.g., ATP-binding pockets in kinases) .
Commercial and Industrial Relevance
- Purity and Availability : The 2-bromobenzyl derivative is commercially available at 97% purity, indicating its utility as a scalable intermediate .
- Isomeric Purity: Cis/trans isomers (e.g., cis-4-(Boc-amino)cyclohexanecarboxylic acid) are separated chromatographically, with trans isomers often preferred for their conformational stability .
Biological Activity
tert-Butyl (4-(benzylamino)cyclohexyl)carbamate is an organic compound with the molecular formula C18H30N2O2. It is a derivative of carbamate, featuring a tert-butyl group, a benzylamino group, and a cyclohexyl ring. This compound has garnered attention in medicinal chemistry and biological research due to its potential applications as an enzyme inhibitor and receptor ligand.
The synthesis of this compound typically involves the reaction of 4-(benzylamino)cyclohexanol with tert-butyl chloroformate in the presence of a base like triethylamine. This reaction is carried out under controlled conditions to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets through mechanisms that include:
- Binding to active sites : The compound may directly inhibit enzyme activity by occupying the active site.
- Altering conformation : It may induce conformational changes in target proteins, affecting their functionality.
Biological Activity
Research has shown that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition and receptor modulation. Below are some key findings:
Enzyme Inhibition
- β-secretase Inhibition : The compound has been studied for its ability to inhibit β-secretase, an enzyme involved in amyloid-beta peptide production, which is critical in Alzheimer's disease pathology. In vitro studies demonstrated effective inhibition at nanomolar concentrations .
Receptor Interaction
- Acetylcholinesterase Inhibition : Similar compounds have shown potential in inhibiting acetylcholinesterase, which plays a role in neurotransmission. This suggests that this compound may have neuroprotective effects by enhancing cholinergic signaling .
Case Studies and Experimental Data
Several studies have investigated the biological implications of this compound:
- In Vitro Studies : A study evaluating the protective effects of related carbamate compounds on astrocytes against amyloid-beta toxicity reported that compounds similar to this compound enhanced cell viability under stress conditions .
- In Vivo Models : Animal models treated with similar compounds showed reduced amyloid plaque formation and improved cognitive function, indicating potential therapeutic benefits for neurodegenerative diseases .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing tert-butyl (4-(benzylamino)cyclohexyl)carbamate, and how can reaction yields be optimized?
- Answer : The synthesis typically involves sequential functionalization of the cyclohexylamine core. Key steps include:
- Nitro Reduction : Use of Fe powder and NH₄Cl in ethanol for nitro-to-amine conversion (yield: ~79%) .
- Carbamate Protection : tert-Butoxycarbonyl (Boc) group introduction via NaHCO₃-mediated coupling in THF .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating intermediates. Yield optimization requires strict control of stoichiometry (e.g., 1:1 molar ratio of pyrimidine and amine precursors) and reaction time monitoring via TLC .
Q. How should researchers characterize this compound and its intermediates?
- Answer : Employ a combination of:
- Mass Spectrometry (MS) : Confirm molecular ions (e.g., [M+H]⁺ at m/z 386 for intermediates) .
- NMR : ¹H/¹³C NMR to resolve cyclohexyl ring conformers and benzylamino proton environments. For diastereomers (e.g., 1R,4R vs. 1S,4S isomers), use NOESY to distinguish axial/equatorial substituents .
- HPLC : Monitor purity (>95%) with C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can stereochemical outcomes during synthesis be controlled, and what analytical methods resolve diastereomer mixtures?
- Answer :
- Stereocontrol : Chiral auxiliaries or enantioselective catalysts (e.g., Pd/BINAP systems) can bias cyclohexyl ring conformations. For example, LiAlH₄ reduction of ketones in favors trans-diaxial products .
- Diastereomer Separation : Use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol gradients. Alternatively, recrystallization in ethanol/water mixtures exploits solubility differences .
- Data Contradictions : If NMR coupling constants (e.g., J = 10 Hz for trans-cyclohexyl protons) conflict with MS data, cross-validate via X-ray crystallography .
Q. What catalytic systems are effective for coupling reactions involving this compound?
- Answer :
- Buchwald-Hartwig Amination : Pd₂(dba)₃ with BINAP ligand in toluene enables aryl coupling (e.g., attaching pyridinyl groups to pyrimidine cores). Key parameters: 100°C, 12–24 h, and degassed solvents to prevent catalyst oxidation .
- Reductive Amination : NaBH(OAc)₃ in dichloromethane (DCM) with HOAc as a proton source minimizes side reactions (e.g., over-alkylation) .
Q. How can computational methods predict the conformational stability and reactivity of this compound?
- Answer :
- Molecular Dynamics (MD) : Simulate cyclohexyl ring flipping barriers (ΔG‡) in solvents like THF or DMSO. Use AMBER force fields to model Boc group steric effects .
- DFT Calculations : Optimize transition states for nitro reduction or carbamate hydrolysis. B3LYP/6-31G* level reliably predicts activation energies .
- SAR Studies : Compare electrostatic potential maps of benzylamino derivatives (e.g., 4-methyl vs. 3-methyl substituents) to correlate structure with bioactivity .
Q. What strategies address contradictions in spectroscopic data for intermediates?
- Answer :
- NMR Anomalies : If proton integration ratios deviate (e.g., due to rotamers), acquire variable-temperature NMR (VT-NMR) to coalesce signals. For example, heating to 60°C resolves tert-butyl group splitting .
- MS Discrepancies : High-resolution MS (HRMS) clarifies ambiguous adducts (e.g., [M+Na]⁺ vs. [M+H]⁺). Cross-check with isotopic patterns .
Methodological Guidelines
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Reaction Optimization Table :
Step Reagents/Conditions Yield (%) Key Challenges Nitro Reduction Fe, NH₄Cl, EtOH, reflux 79 Incomplete reduction; use H₂/Pd-C as alternative Boc Protection (Boc)₂O, NaHCO₃, THF 85 Competing N-alkylation; monitor pH (7–8) Diastereomer Separation Chiral HPLC (AD-H) 70 Co-elution; optimize gradient to 90:10 hexane/IPA -
Safety & Stability :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
